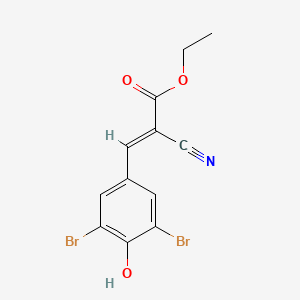

ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate, also known as ethyl 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-2-propenoate, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of cyanoacrylates, which are known for their ability to polymerize rapidly in the presence of moisture. This compound is a versatile molecule that can be synthesized using a variety of methods, and its properties make it useful in various applications.

Scientific Research Applications

Crystal Structure and Interactions

- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits N⋯π and O⋯π interactions and hydrogen bonding, forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).

- Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate shows a rare C⋯π interaction of non-hydrogen bond type, an unusual finding in crystallography (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Characterization

- Synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves reacting ethyl cyanoacetate's lithium salt with specific fluorides. The compound crystallizes in a specific space group, with detailed lattice constants provided. Spectrometric identifications include IR, UV, and NMR techniques (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

- The thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates leads to the formation of ethyl (2E,4E)-2,4-alkadienoates, demonstrating the compound's susceptibility to pyrolysis and its potential in chemical synthesis (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Chemical Reactions and Mechanisms

- Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate reacts with a coenzyme NADH model, leading to various debrominated products. This highlights its role in complex chemical reactions and potential applications in biochemistry (Fang, Liu, Wang, & Ke, 2006).

- The hydrogenation of ethyl (2E)-2-oxo-4-arylbut-3-enoate results in ethyl (2E)-2-hydroxy-4-arylbutyrate. This process is sensitive to reaction temperature and yields products with high enantiomeric excess, indicating its potential in stereoselective synthesis (Meng, Zhu, & Zhang, 2008).

Novel Applications and Derivatives

- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are synthesized for the creation of (trifluoromethyl)quinoline-3-carbonitrile derivatives, showcasing its versatility in synthesizing complex organic compounds (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the enzyme tyrosinase .

Mode of Action

Similar compounds have been found to inhibit tyrosinase activity, which suggests that this compound may interact with tyrosinase and inhibit its function .

Biochemical Pathways

Given the potential inhibition of tyrosinase, it could impact melanogenesis, a process regulated by tyrosinase .

Result of Action

Similar compounds have been found to attenuate melanin synthesis and cellular tyrosinase activity .

Action Environment

Similar compounds have been found in cigarette smoke, maillard reaction products, sugar degradation products, and natural extracts . This suggests that the compound might be stable under various conditions and could potentially be influenced by these environments.

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZYRMZNTZRDB-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Br)O)Br)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)

![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)

![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)

![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)

![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)